5,7-Dimethoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a nitro group at the 2 position on the benzofuran ring.
Vorbereitungsmethoden
The synthesis of 5,7-Dimethoxy-2-nitrobenzofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 5,7-dimethoxybenzofuran using a nitrating agent such as nitric acid in the presence of acetic anhydride.
Condensation Reactions: Another method involves the condensation of 5,7-dimethoxysalicylic aldehyde with bromonitromethane, followed by cyclization to form the benzofuran ring.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the nitrobenzofuran derivative.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to minimize side reactions.
Analyse Chemischer Reaktionen
5,7-Dimethoxy-2-nitrobenzofuran undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-2-nitrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs with anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-2-nitrobenzofuran involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s ability to bind to specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
5,7-Dimethoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives such as:
2-Nitrobenzofuran: Lacks the methoxy groups and has different biological activities and chemical reactivity.
5,7-Dimethoxybenzofuran: Lacks the nitro group and has different pharmacological properties.
2-Amino-5,7-dimethoxybenzofuran: Formed by the reduction of the nitro group in 5,7-Dimethoxy-2-nitrobenzofuran and has distinct biological activities.
Eigenschaften
CAS-Nummer |
65162-21-2 |
---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-6-4-9(11(12)13)16-10(6)8(5-7)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
XBTTTWVBBITIEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.